N-phenylisoxazole-5-carboxamide
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Overview
Description
N-phenylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylisoxazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents enable a mild and efficient cyclization process .
Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles. This reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin, which can be removed by simple filtration, resulting in high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-phenylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions with task-specific phosphine ligands are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
N-phenylisoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of new chemical entities.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-phenylisoxazole-5-carboxamide involves its interaction with various molecular targets and pathways. For example, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Comparison with Similar Compounds
N-phenylisoxazole-5-carboxamide can be compared with other similar compounds, such as:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo various reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(9-6-7-11-14-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGMUVMKHRCII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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